Diallyl tetrasulfide
Overview
Description
Diallyl tetrasulfide is an organosulfur compound derived from garlic (Allium sativum). It is one of the key components of garlic oil and is known for its distinctive garlic odor. This compound is part of a group of sulfur-containing compounds that are responsible for the various health benefits attributed to garlic, including antimicrobial, anticancer, and antioxidant properties .
Mechanism of Action
Target of Action
Diallyl tetrasulfide, an organosulfur compound found in garlic, primarily targets tubulin . Tubulin is a major component of the cytoskeleton, playing a crucial role in cell division and maintaining cell shape . This compound also targets Cdc25 isoforms A and C , which are key regulators of cell cycle transitions .
Mode of Action
This compound interacts with its targets by inducing G2-M arrest and apoptosis . It acts independently of reactive oxygen species and causes tubulin depolymerization, preventing the formation of normal spindle microtubules and leading to G2/M arrest . This compound also activates c-jun N-terminal kinase (JNK) , which mediates multisite phosphorylation and subsequent proteolysis of the anti-apoptotic protein B-cell lymphoma 2 .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates cell signaling pathways related to the pathogenesis of several chronic diseases . In cancer, it retards onset, multiplicity, growth in cancer cell lines, and chemically induced carcinogenic model . It also stimulates the Nrf2-ARE pathway , providing protection against oxidative stress .
Pharmacokinetics
This compound is a lipophilic compound, which suggests it may have good absorption and distribution characteristics . .
Result of Action
The molecular and cellular effects of this compound’s action include antiproliferative , cytoprotective , and antioxidant effects . It has been shown to exhibit anti-tumor activity against many types of tumor cells . The cellular and molecular effects evoked by this compound are potentially connected to its impact on histone acetylation, contributing to its anti-carcinogenic capabilities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Diallyl tetrasulfide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound increases reactive oxygen species (ROS) and heme oxygenase-1 levels, which are crucial for cellular defense mechanisms . It also inhibits microtubule polymerization, leading to mitotic arrest . Additionally, this compound exhibits antibacterial and antifungal properties, acting against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and several species of Candida and Aspergillus .
Cellular Effects
This compound affects various types of cells and cellular processes. It induces apoptosis in cancer cells by promoting the activation of caspase-3 and increasing the number of cells arrested in the G2 phase of mitosis . This compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation . Furthermore, this compound modulates gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, preventing the formation of normal spindle microtubules and causing G2/M arrest . This compound also activates c-jun N-terminal kinase, which mediates multisite phosphorylation and subsequent proteolysis of the anti-apoptotic protein B-cell lymphoma 2 . These interactions lead to apoptosis and a decrease in cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound maintains its stability and continues to exert its biological effects over prolonged periods . Studies have shown that this compound can induce long-term changes in cellular function, such as sustained mitotic arrest and apoptosis . Additionally, this compound’s stability and degradation rates are crucial for its effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as reducing tumor growth and oxidative damage . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S), which has cardioprotective, antioxidant, anti-inflammatory, and anti-apoptotic effects . This conversion occurs at a consistent rate, making this compound a reliable source of H2S . Additionally, this compound influences the activity of enzymes such as superoxide dismutase, catalase, and glucose-6-phosphate dehydrogenase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation are influenced by its interactions with specific biomolecules, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity. It targets specific compartments or organelles within the cell, such as the mitochondria and nucleus . Post-translational modifications and targeting signals direct this compound to these locations, where it exerts its effects on cellular processes . This localization is essential for its role in inducing apoptosis and modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl tetrasulfide can be synthesized through the hydrolysis of allicin, which is released when garlic is crushed. The decomposition of allicin leads to the formation of various sulfur compounds, including this compound .
Industrial Production Methods: On an industrial scale, this compound is typically produced from garlic oil. The process involves the extraction of garlic oil followed by the separation and purification of its sulfur-containing components. This method ensures the preservation of the compound’s bioactive properties .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to form diallyl disulfide and other lower sulfur compounds.
Substitution: The compound can participate in substitution reactions, where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation Products: Diallyl sulfoxide, diallyl sulfone.
Reduction Products: Diallyl disulfide, diallyl sulfide.
Substitution Products: Various organosulfur compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Exhibits antimicrobial properties, making it useful in the development of natural preservatives and antimicrobial agents.
Medicine: Demonstrates anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Diallyl Disulfide: Another organosulfur compound found in garlic, known for its antimicrobial and anticancer properties.
Diallyl Trisulfide: Similar to diallyl tetrasulfide but contains one less sulfur atom. It also exhibits anticancer and antimicrobial activities.
Allicin: The precursor to this compound, formed when garlic is crushed.
Uniqueness of this compound: this compound is unique due to its higher sulfur content, which enhances its biological activity compared to other sulfur compounds. Its ability to generate ROS and modulate multiple signaling pathways makes it a potent anticancer agent. Additionally, its strong antimicrobial properties make it a valuable compound in the development of natural preservatives and antimicrobial agents .
Properties
IUPAC Name |
3-(prop-2-enyltetrasulfanyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCQUWJDRTEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179196 | |
Record name | Diallyl tetrasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
279.00 to 280.00 °C. @ 760.00 mm Hg | |
Record name | Di-2-propenyl tetrasulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2444-49-7 | |
Record name | Diallyl tetrasulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallyl tetrasulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl tetrasulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl tetrasulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYL TETRASULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRP12IW1D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Di-2-propenyl tetrasulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary cellular target of diallyl tetrasulfide?
A1: Research suggests that tubulin, a protein crucial for cell division, is a major cellular target of this compound. []
Q2: How does this compound interact with tubulin?
A2: this compound induces tubulin depolymerization, preventing the formation of spindle microtubules, essential structures for proper chromosome segregation during cell division. []
Q3: What are the downstream consequences of this compound's interaction with tubulin?
A3: The disruption of microtubule formation by this compound leads to G2/M cell cycle arrest, preventing cells from progressing through mitosis. [] This arrest can trigger apoptosis, a form of programmed cell death. []
Q4: What role does c-jun N-terminal kinase (JNK) play in this compound's activity?
A4: this compound activates JNK, which subsequently phosphorylates the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). [] This phosphorylation ultimately leads to Bcl-2 proteolysis and promotes apoptosis. []
Q5: Does this compound's activity depend on reactive oxygen species (ROS)?
A5: Studies indicate that this compound acts independently of ROS. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H10S4, and its molecular weight is 206.4 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize this compound?
A7: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various samples. [, , , , , , , , , , ] Other techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can further confirm its structure. [, ]
Q8: How stable is this compound under different conditions?
A8: this compound is known to be sensitive to temperature and can degrade under normal conditions. [] Studies indicate that higher temperatures negatively affect its stability. []
Q9: What strategies can improve the stability and delivery of this compound?
A9: Research suggests that formulating this compound into self-assembled micelles can enhance its stability and potentially improve its delivery. []
Q10: Are there any specific compatibility considerations for this compound?
A10: Due to its reactive sulfur groups, compatibility with certain materials should be carefully evaluated to prevent undesired reactions or degradation.
Q11: What are the reported antimicrobial activities of this compound?
A11: Studies demonstrate that this compound possesses in vitro antimicrobial activity against various bacteria and yeasts, including Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida species, and Aspergillus species. [, , , ] It also shows promising activity against Helicobacter pylori, the bacterium implicated in gastric ulcers. []
Q12: How does the antimicrobial activity of this compound compare to other diallyl sulfides?
A12: The antimicrobial potency of diallyl sulfides seems to increase with the number of sulfur atoms, with this compound generally exhibiting stronger activity than diallyl disulfide and diallyl trisulfide. [, , , ]
Q13: What other biological activities have been reported for this compound?
A13: this compound has shown potential as an immunomodulator [], hepatoprotector [, ], antioxidant [, , ], and anti-inflammatory agent. [] Some studies also suggest potential antitumor activity, particularly against colorectal cancer. []
Q14: Are there any known applications of this compound in agriculture?
A14: Research suggests that this compound present in Chinese chive oil could be a potential natural antimicrobial agent for controlling Flavobacterium columnare infection in Nile tilapia. []
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